molecular formula C23H23N5O2 B2691241 N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-2-(1-naphthyl)acetamide CAS No. 1002932-96-8

N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-2-(1-naphthyl)acetamide

Cat. No.: B2691241
CAS No.: 1002932-96-8
M. Wt: 401.47
InChI Key: ZFCAGSWWRHOUEC-UHFFFAOYSA-N
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Description

N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-2-(1-naphthyl)acetamide is a synthetic small molecule characterized by a pyrazole core fused with a 6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl moiety and a 1-naphthylacetamide side chain. The compound’s pyrimidinone ring and naphthyl group may confer unique binding properties, though empirical data on its biological activity or pharmacokinetics are absent in the provided evidence.

Properties

CAS No.

1002932-96-8

Molecular Formula

C23H23N5O2

Molecular Weight

401.47

IUPAC Name

N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C23H23N5O2/c1-3-7-18-14-22(30)26-23(24-18)28-20(12-15(2)27-28)25-21(29)13-17-10-6-9-16-8-4-5-11-19(16)17/h4-6,8-12,14H,3,7,13H2,1-2H3,(H,25,29)(H,24,26,30)

InChI Key

ZFCAGSWWRHOUEC-UHFFFAOYSA-N

SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)CC3=CC=CC4=CC=CC=C43

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-2-(1-naphthyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with the naphthyl acetamide moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including solvent selection, temperature control, and purification techniques, is crucial to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-2-(1-naphthyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-2-(1-naphthyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-2-(1-naphthyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The provided evidence (Pharmacopeial Forum, 2017) lists three compounds (m, n, o) with structural similarities to the target molecule, primarily in their acetamide and pyrimidine-related motifs. Below is a detailed comparison based on substituents, stereochemistry, and inferred pharmacological implications.

Structural Differences

Target Compound
  • Core structure : Pyrazole linked to a 6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl group.
  • Side chain : 1-Naphthylacetamide.
  • Key features : Absence of stereochemical complexity in the provided name; propyl substituent on the pyrimidine ring.
Compound m
  • Core structure : Diphenylhexan backbone with a tetrahydropyrimidin-1(2H)-yl group.
  • Side chain: 2,6-Dimethylphenoxyacetamide.
  • Key features : (R)-configuration at the tetrahydropyrimidine junction; hydroxyl and phenyl substituents .
Compound n
  • Core structure : Similar to Compound m but with (S)-configuration at the tetrahydropyrimidine junction.
  • Side chain: Identical to Compound m (2,6-Dimethylphenoxyacetamide).
  • Key features : Stereochemical inversion may alter binding affinity or metabolic stability .
Compound o
  • Core structure : Diphenylhexan with mixed stereochemistry ((2R,4S,5S)).
  • Side chain: 2,6-Dimethylphenoxyacetamide.
  • Key features : Hybrid stereochemistry could modulate solubility or target selectivity .

Hypothetical Pharmacological Implications

While direct comparative data are unavailable, structural variations suggest divergent biological profiles:

Target Compound: The 1-naphthyl group may enhance lipophilicity and π-π stacking interactions compared to the 2,6-dimethylphenoxy groups in Compounds m–o. This could improve membrane permeability but reduce aqueous solubility.

Stereochemistry : The absence of defined stereochemistry in the target compound (vs. the complex stereochemical profiles of m–o) may simplify synthesis but limit target specificity.

Data Table: Structural and Inferred Properties

Property Target Compound Compound m Compound n Compound o
Core Heterocycle 1,6-Dihydropyrimidin-2-yl Tetrahydropyrimidin-1(2H)-yl Tetrahydropyrimidin-1(2H)-yl Tetrahydropyrimidin-1(2H)-yl
Key Substituent 1-Naphthylacetamide 2,6-Dimethylphenoxyacetamide 2,6-Dimethylphenoxyacetamide 2,6-Dimethylphenoxyacetamide
Stereochemistry Not specified (2S,4S,5S) (2R,4R,5S) (2R,4S,5S)
Inferred LogP High (naphthyl group) Moderate (phenoxy group) Moderate (phenoxy group) Moderate (phenoxy group)
Potential Target Kinases, GPCRs Proteases, hydrolases Proteases, hydrolases Proteases, hydrolases

Biological Activity

N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-2-(1-naphthyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C17H22N6O3
Molecular Weight 358.4 g/mol
LogP 4.0256
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in various signaling pathways. For instance, its structural similarity to known kinase inhibitors suggests potential activity against kinases involved in cancer and inflammatory pathways .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The mean growth inhibition percentages were reported as follows:

Cell LineGrowth Inhibition (%)
HeLa38.44
HepG254.25

These results highlight its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation. This effect is crucial for developing treatments for autoimmune diseases and chronic inflammatory conditions .

Antimicrobial Properties

While the compound has shown promising anticancer and anti-inflammatory effects, its antimicrobial activity appears limited. Studies indicate that it does not exhibit significant antibacterial or antifungal properties, suggesting a more targeted application in cancer therapy rather than broad-spectrum antimicrobial use .

Case Studies and Research Findings

Several studies have explored the biological activities of aminopyrazole derivatives similar to this compound. For example:

  • Study on MK2 Inhibition : A related compound demonstrated effective inhibition of MK2, a downstream target in the p38 MAPK pathway involved in inflammation. This suggests that modifications in the pyrazole structure can enhance anti-inflammatory properties .
  • Antioxidant Activity : Other derivatives have been evaluated for their antioxidant capabilities, indicating that structural variations can significantly influence biological activity profiles .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that specific substitutions at various positions on the pyrazole ring can enhance or diminish biological activities, providing insights for future drug design.

Q & A

Q. What in silico methods predict metabolic stability of analogs while addressing computational-experimental gaps?

  • Methodology : Simulate Phase I metabolism (CYP3A4/2D6) with Schrödinger’s MetaSite. Train machine learning models (e.g., XGBoost) on datasets of hepatic clearance (e.g., human microsomes). Validate predictions with LC-MS/MS metabolite identification .

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